BenchChemオンラインストアへようこそ!

Spiro[3.3]heptan-2-amine

Bioisosteric Replacement Medicinal Chemistry Drug Metabolism

Procure Spiro[3.3]heptan-2-amine (CAS 1255099-41-2) as a rigid, non-planar primary amine building block for fragment-based drug discovery. With an Fsp³ of 1.0, this spirocyclic scaffold serves as a saturated benzene bioisostere, reducing lipophilicity by 0.8 log units while retaining biological activity. Unlike flat aromatic amines, its 3D conformation accesses novel CNS chemical space and overcomes hERG liabilities. Employ for enantioselective C–H oxidation with engineered P450BM3 biocatalysts. Choose for superior aqueous solubility and metabolic stability over cyclohexylamine analogs.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 1255099-41-2
Cat. No. B1444731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3.3]heptan-2-amine
CAS1255099-41-2
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC1CC2(C1)CC(C2)N
InChIInChI=1S/C7H13N/c8-6-4-7(5-6)2-1-3-7/h6H,1-5,8H2
InChIKeyLGPCTMRNPRKHPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[3.3]heptan-2-amine (CAS 1255099-41-2) for Rigid Spirocyclic Amine Scaffolds in Drug Discovery and Bioisosteric Design


Spiro[3.3]heptan-2-amine (CAS 1255099-41-2) is a bicyclic spirocyclic primary amine comprising two cyclobutane rings fused at a single spiro carbon, with the amine group at the 2-position . This scaffold exhibits high sp³ character (Fsp³ = 1.0) and a rigid, non-planar three-dimensional conformation, which distinguishes it from flat aromatic amines and flexible aliphatic amines [1]. Its structural features have driven its adoption as a saturated bioisostere of benzene in medicinal chemistry and as a versatile building block for fragment-based drug discovery [1] [2].

Why Generic Substitution with Spiro[3.3]heptan-2-amine Analogs Is Not Advisable: Critical Structural and Physicochemical Distinctions


Generic substitution of Spiro[3.3]heptan-2-amine with simpler cycloalkylamines (e.g., cyclobutylamine) or aromatic amines (e.g., aniline) is precluded by fundamental differences in three-dimensional shape, sp³ content, and metabolic stability [1]. While the spiro[3.3]heptane core serves as a saturated benzene bioisostere, retaining biological activity in certain drug analogs, its incorporation can profoundly alter key drug-like properties, including lipophilicity, metabolic clearance, and aqueous solubility, compared to both benzene and other saturated heterocycles [2] [3]. Furthermore, heteroatom-substituted spiro[3.3]heptanes exhibit divergent trends in solubility and stability relative to cyclohexane analogs, underscoring the need for direct experimental validation rather than reliance on class-level assumptions [4].

Quantitative Differentiation of Spiro[3.3]heptan-2-amine Scaffold: Head-to-Head Comparisons with Benzene, Cyclohexane, and Piperidine


Bioisosteric Replacement of Benzene in Sonidegib: Divergent Impact on Lipophilicity and Metabolic Stability

Direct head-to-head comparison in the anticancer drug sonidegib shows that replacing the meta-substituted benzene ring with the spiro[3.3]heptane core (trans-76) reduces calculated lipophilicity (clogP) by 0.8 log units [1]. However, this bioisosteric replacement also increases intrinsic clearance (CLint) in human liver microsomes from 18 to 36 μL min⁻¹ mg⁻¹, decreasing half-life (t1/2) from 93 to 47 minutes [1].

Bioisosteric Replacement Medicinal Chemistry Drug Metabolism

Potency Retention in Hedgehog Pathway Inhibition Following Benzene-to-Spiro[3.3]heptane Replacement

Direct comparison in a Gli-Luc reporter NIH3T3 cell assay reveals that replacing the meta-benzene in sonidegib with a spiro[3.3]heptane core retains micromolar inhibitory activity, although potency is reduced by two orders of magnitude [1]. Racemic trans-76 and cis-76 analogs exhibit IC50 values of 0.48 μM and 0.24 μM, respectively, compared to 0.0015 μM for the parent drug [1].

Bioisosteric Replacement Medicinal Chemistry Hedgehog Signaling

Aqueous Solubility: Spiro[3.3]heptanes vs. Cyclohexane Analogs

A class-level inference from a 2010 study indicates that heteroatom-substituted spiro[3.3]heptanes generally exhibit higher aqueous solubility compared to their corresponding cyclohexane analogs [1]. While specific quantitative data for spiro[3.3]heptan-2-amine is not provided, this trend is attributed to the scaffold's more compact and polarizable spirocyclic framework [1].

Physicochemical Properties Solubility Medicinal Chemistry

Metabolic Stability: Spiro[3.3]heptanes vs. Cyclohexane Analogs

The same class-level study reports a trend toward higher metabolic stability for heteroatom-substituted spiro[3.3]heptanes compared to their cyclohexane counterparts [1]. When incorporated into fluoroquinolone scaffolds, spiro[3.3]heptane derivatives demonstrated similar or even improved metabolic stability [1].

Drug Metabolism Medicinal Chemistry ADME

Geometric Distinction: Azaspiro[3.3]heptanes vs. Piperidine as Non-Terminal Bioisosteres

A study on azaspiro[3.3]heptanes as potential bioisosteres for morpholines, piperidines, and piperazines concluded that they are not suitable replacements when used as non-terminal groups due to significant geometric changes [1]. This highlights that while spiro[3.3]heptanes can mimic benzene in some contexts, their three-dimensional shape diverges substantially from six-membered saturated heterocycles.

Bioisosteric Replacement Medicinal Chemistry Molecular Geometry

Synthetic Accessibility: Distinct Regioselective C–H Functionalization via P450BM3 Biocatalysis

A 2025 study demonstrates that the spiro[3.3]heptane core can be selectively hydroxylated by engineered P450BM3 variants to yield three distinct distally monohydroxylated regioisomers with essentially complete enantioselectivity [1]. For the cis-5-hydroxy isomer, variant R19/L75F/F87A achieved 30% isolated yield at ~1 mmol scale, while gram-scale production (≥4.5 mmol) required optimized conditions including cyclodextrin for solubilization and air bubbling [1].

Biocatalysis C–H Functionalization Fragment-Based Drug Discovery

Recommended Application Scenarios for Spiro[3.3]heptan-2-amine Based on Quantitative Differentiation Evidence


Saturated Benzene Bioisostere Replacement in Lead Optimization

Use Spiro[3.3]heptan-2-amine as a core building block to replace a benzene ring in a lead compound, particularly when aiming to reduce aromatic ring count and increase sp³ character. The evidence from sonidegib analogs confirms that the scaffold retains micromolar biological activity while reducing calculated lipophilicity by 0.8 log units [1]. However, closely monitor metabolic stability, as the same replacement can increase intrinsic clearance (e.g., CLint doubled from 18 to 36 μL min⁻¹ mg⁻¹ in the sonidegib case) [1].

Fragment-Based Drug Discovery via Late-Stage C–H Functionalization

Employ Spiro[3.3]heptan-2-amine-derived fragments as substrates for engineered P450BM3 biocatalysts to access enantiomerically pure, diversely hydroxylated building blocks. The scaffold's rigidity facilitates predictable regio- and enantioselective C–H oxidation, as demonstrated by the production of three distinct distally monohydroxylated regioisomers with complete enantioselectivity [2]. This approach enables rapid exploration of chemical space around a single spirocyclic core.

Replacement of Cyclohexane-Based Amines for Improved Solubility and Stability

Consider Spiro[3.3]heptan-2-amine as a replacement for cyclohexylamine moieties in drug candidates where aqueous solubility or metabolic stability is a limitation. Class-level evidence suggests heteroatom-substituted spiro[3.3]heptanes generally exhibit higher aqueous solubility and a trend toward higher metabolic stability compared to their cyclohexane analogs [3]. This makes the spiro[3.3]heptane core a more developable starting point for oral drug programs.

Exploration of Non-Planar Chemical Space in CNS Drug Discovery

Leverage the high Fsp³ (1.0) and non-planar, three-dimensional conformation of Spiro[3.3]heptan-2-amine to access novel chemical space in central nervous system (CNS) drug discovery. The scaffold's unique geometry, which is not suitable as a direct bioisostere for piperidine/morpholine in non-terminal contexts [4], can be exploited to achieve distinct receptor binding profiles and potentially overcome hERG or other off-target liabilities associated with planar aromatic amines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiro[3.3]heptan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.